molecular formula C19H12FN3OS B5581880 [3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone

[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone

Cat. No.: B5581880
M. Wt: 349.4 g/mol
InChI Key: IWOGFTFQGRGSAH-UHFFFAOYSA-N
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Description

[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H12FN3OS and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.06851135 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties and Theoretical Studies

The spectroscopic properties of compounds similar to 3-Amino-6-(4-Pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone have been extensively studied. For instance, the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine derivatives demonstrate dual fluorescence in various solvents, influenced by intramolecular hydrogen bonding. Quantum chemistry calculations further elucidate their molecular structures, revealing the presence of anti and syn rotamers with distinct energy barriers. This study provides valuable insights into the impact of substituent modification on the spectroscopic behavior of thieno[2,3-b]pyridine compounds, which could be applicable in designing materials with specific optical properties (Al-Ansari, 2016).

Antitumor Activity

Research has uncovered the potential antitumor activity of thienopyridine derivatives, including a compound structurally similar to 3-Amino-6-(4-Pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone. These compounds exhibit selective cytotoxicity against tumorigenic cell lines, highlighting their promise as novel antitumor agents. The exploration of structure-activity relationships (SAR) reveals that specific modifications can enhance their cytotoxic properties, offering a path for the development of new cancer therapies (Hayakawa et al., 2004).

Nonlinear Optical Properties

The synthesis of thienyl-substituted pyridinium salts, related to the chemical structure of interest, demonstrates significant potential in nonlinear optics. These compounds exhibit noncentrosymmetric structures and show promise in second harmonic generation (SHG), a key parameter in nonlinear optical materials. Such findings suggest the utility of thieno[2,3-b]pyridine derivatives in developing materials for optical applications, enhancing the efficiency of SHG and offering new avenues for technological advancements in photonics (Li et al., 2012).

Properties

IUPAC Name

(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-13-3-1-12(2-4-13)17(24)18-16(21)14-5-6-15(23-19(14)25-18)11-7-9-22-10-8-11/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOGFTFQGRGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.